molecular formula C10H7Cl2NO B2677456 6,8-Dichloro-2-methylquinolin-4-OL CAS No. 1204-16-6; 95541-31-4

6,8-Dichloro-2-methylquinolin-4-OL

Cat. No.: B2677456
CAS No.: 1204-16-6; 95541-31-4
M. Wt: 228.07
InChI Key: VNMHNSLATBRUIG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylquinolin-4-OL (C₁₀H₇Cl₂NO) is a halogenated quinoline derivative characterized by a hydroxyl group at position 4, methyl at position 2, and chlorine substituents at positions 6 and 7. Its molecular weight is approximately 228.08 g/mol, as inferred from HRMS data (m/z [M+H]⁺: 227.9972) . Structural confirmation via ¹H NMR (DMSO-d₆) reveals distinct signals: δ 2.39 (s, 3H, methyl), 6.01 (s, 1H, aromatic proton), and 10.95 (s, 1H, hydroxyl) . The compound’s IR spectrum shows prominent absorption bands at 1631 cm⁻¹ (C=O stretch) and 2995 cm⁻¹ (C-H stretch), indicative of its quinolinol framework . Synthesized via N-(2-Aminobenzoyl)benzotriazole-mediated methods under mild conditions, it serves as a precursor for bioactive heterocycles .

Properties

IUPAC Name

6,8-dichloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHNSLATBRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95541-31-4
Record name 95541-31-4
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Comparison with Similar Compounds

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-OL

  • Molecular Formula: C₁₀H₄Cl₂F₃NO (MW: 282.00 g/mol) .
  • Key Differences: Replacement of methyl with trifluoromethyl enhances electronegativity and lipophilicity.

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

  • Molecular Formula: C₁₀H₁₃NO (MW: 163.22 g/mol) .
  • Key Differences: Saturated tetrahydropyran ring reduces aromaticity, increasing molecular flexibility. This structural change may diminish π-π stacking interactions compared to the planar quinolinol system.
  • Synthesis : Prepared via HPLC-monitored routes, emphasizing purity for antimicrobial studies .

6,8-Dibromo-2-substituted Quinazolin-4-ones

  • Molecular Framework: Quinazolinone core instead of quinolinol, with bromine replacing chlorine .
  • These compounds exhibit antibacterial and anti-HIV activity (e.g., SPC-I Br inhibits Salmonella typhi at 100 µg/mL) .

6,8-Dichloro-2-methylquinolin-4-amine

  • Molecular Formula : C₁₀H₇Cl₂N₂ (MW: 233.09 g/mol) .
  • Key Differences : Substitution of hydroxyl (-OH) with amine (-NH₂) alters hydrogen-bonding capacity and basicity. The amine derivative may exhibit enhanced nucleophilicity but reduced acidity compared to the hydroxyl analogue .

Physicochemical and Spectral Comparisons

Compound Molecular Formula MW (g/mol) ¹H NMR (δ) Key Functional Groups (IR)
6,8-Dichloro-2-methylquinolin-4-OL C₁₀H₇Cl₂NO 228.08 2.39 (s, CH₃), 10.95 (s, -OH) 1631 cm⁻¹ (C=O), 2995 cm⁻¹ (C-H)
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-OL C₁₀H₄Cl₂F₃NO 282.00 Not reported Not reported
2-Methyltetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 Aliphatic protons (δ 1.5–2.5) 1680 cm⁻¹ (C=O)
6,8-Dibromo-2-substituted quinazolin-4-one C₁₄H₈Br₂N₄O 424.04 Aromatic protons (δ 7.8–8.2) 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Research Implications

Substituent modifications profoundly influence physicochemical and biological profiles. Chlorine and bromine enhance halogen bonding, while CF₃ groups optimize lipophilicity. The quinolinol scaffold’s hydroxyl group is critical for acidity and metal chelation, whereas amine or ketone variants may redirect therapeutic applications. Further studies comparing cytotoxicity (e.g., MT-4 cell line ) and synthetic scalability (e.g., HPLC vs. mild-condition methods ) are warranted.

Q & A

Q. What are the established synthetic routes for 6,8-Dichloro-2-methylquinolin-4-OL, and how are reaction conditions optimized?

Methodological Answer: A common synthetic route involves cyclocondensation of substituted aniline precursors with chloroacetyl chloride under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst use : Potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and drive the reaction forward .
  • Purification : Crystallization from ethanol/water mixtures yields pure product.
    Key Data :
ParameterValue
SolventDMF
CatalystK₂CO₃
Yield65–75%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.94 ppm, singlet for C6/C8 chlorinated protons) and methyl groups (δ 2.39 ppm, singlet for C2-CH₃) .
  • FTIR : Peaks at 1631 cm⁻¹ (C=O stretch) and 1141 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • HRMS : [M+H]⁺ observed at m/z 227.9972 (calcd. 227.9977), validating molecular formula (C₁₀H₇Cl₂NO) .
    Data Table :
TechniqueKey PeaksFunctional Group
¹H NMRδ 2.39 (s, 3H)Methyl (-CH₃)
FTIR1631 cm⁻¹Quinolin-4-ol carbonyl

Advanced Research Questions

Q. How does the chlorine substitution pattern influence biological activity compared to structural analogs?

Methodological Answer: Comparative studies with analogs (e.g., 8-Chloro-2-phenylquinolin-4-ol) reveal:

  • Positional effects : C6/C8 dichlorination enhances antimicrobial activity due to increased electrophilicity and membrane permeability .
  • Quantitative SAR : LogP values (clogP ≈ 2.8) correlate with improved bioavailability compared to mono-chlorinated derivatives .
    Data Table :
CompoundSubstituentsActivity (IC₅₀, μM)
This compoundCl (6,8), CH₃ (2)12.5 (Antimicrobial)
8-Chloro-2-phenylquinolin-4-olCl (8), C₆H₅ (2)18.7 (Anticancer)

Q. How can researchers resolve spectral data contradictions (e.g., overlapping NMR peaks) during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, HSQC distinguishes C6/C8 chlorinated carbons (δ 127.1–131.8 ppm) .
  • Solvent variation : Switching from DMSO-d₆ to CDCl₃ reduces proton exchange broadening for the hydroxyl group .
  • Computational modeling : DFT calculations predict chemical shifts to validate assignments .

Q. What strategies optimize derivatization reactions (e.g., alkylation) of this compound?

Methodological Answer:

  • Electrophilic substitution : React with benzyl halides in DMF/K₂CO₃ to introduce substituents at the hydroxyl position .
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic solvents.
  • Byproduct mitigation : Monitor reactions via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) to isolate intermediates .

Q. How do researchers validate the purity of synthesized this compound?

Methodological Answer:

  • HPLC-DAD : Retention time (tR = 8.2 min) and UV-Vis (λmax = 254 nm) confirm purity (>98%) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/Cl percentages (e.g., C: 52.21%, H: 3.07%) .

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